2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride
Overview
Description
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride is an organic compound belonging to the class of alpha amino acids and derivatives. It is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), forming a unique thieno[2,3-c]pyridine structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride typically involves a one-pot condensation reaction. This reaction includes the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol. The reaction is carried out under short reaction times and yields excellent results .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot condensation method mentioned above can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(carboxyformamido)-4H,5H,6H,7H-thieno pyridine-3-carboxylic acid
- 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives
Uniqueness
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride is unique due to its specific thieno[2,3-c]pyridine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;/h11H,1-2,4,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULQEOTEDORJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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